molecular formula C10H11NO2 B12552350 2-Azetidinone, 3-hydroxy-3-methyl-4-phenyl-, (3R,4S)- CAS No. 182155-36-8

2-Azetidinone, 3-hydroxy-3-methyl-4-phenyl-, (3R,4S)-

Cat. No.: B12552350
CAS No.: 182155-36-8
M. Wt: 177.20 g/mol
InChI Key: CDGUTZOUCGKJAP-WCBMZHEXSA-N
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Description

2-Azetidinone, 3-hydroxy-3-methyl-4-phenyl-, (3R,4S)- is a chiral β-lactam compound with significant potential as a pharmaceutical intermediate. This compound is known for its role in the synthesis of various biologically active molecules, including those used in cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azetidinone, 3-hydroxy-3-methyl-4-phenyl-, (3R,4S)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of berry gibberellin III to synthesize taxol alcohol intermediates . The reaction conditions often require specific temperatures and solvents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions

2-Azetidinone, 3-hydroxy-3-methyl-4-phenyl-, (3R,4S)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the reactions proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce simpler β-lactam compounds .

Scientific Research Applications

2-Azetidinone, 3-hydroxy-3-methyl-4-phenyl-, (3R,4S)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Azetidinone, 3-hydroxy-3-methyl-4-phenyl-, (3R,4S)- involves its interaction with specific molecular targets and pathways. As a β-lactam compound, it can inhibit certain enzymes by forming covalent bonds with their active sites. This inhibition can disrupt essential biological processes, making it useful in pharmaceutical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azetidinone, 3-hydroxy-3-methyl-4-phenyl-, (3R,4S)- is unique due to its specific stereochemistry and the presence of both hydroxyl and methyl groups.

Properties

CAS No.

182155-36-8

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

(3R,4S)-3-hydroxy-3-methyl-4-phenylazetidin-2-one

InChI

InChI=1S/C10H11NO2/c1-10(13)8(11-9(10)12)7-5-3-2-4-6-7/h2-6,8,13H,1H3,(H,11,12)/t8-,10+/m0/s1

InChI Key

CDGUTZOUCGKJAP-WCBMZHEXSA-N

Isomeric SMILES

C[C@]1([C@@H](NC1=O)C2=CC=CC=C2)O

Canonical SMILES

CC1(C(NC1=O)C2=CC=CC=C2)O

Origin of Product

United States

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